molecular formula C12H14FN3 B1277272 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 895929-68-7

1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No. B1277272
M. Wt: 219.26 g/mol
InChI Key: FORLBQHCNWXONX-UHFFFAOYSA-N
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Description

The compound "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antifungal, and antipsychotic properties. The presence of a fluorobenzyl group may influence the biological activity of the compound by affecting its binding to biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the construction of the pyrazole core followed by the introduction of various substituents to achieve the desired biological activity. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents involved the creation of a pyrazole core and subsequent functionalization with benzyl and cyclopropyl groups . Although the specific synthesis of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The structure elucidation process typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the structure of a cannabimimetic designer drug with a pyrazole skeleton was elucidated using NMR and MS, and the comparison of predicted and observed chemical shifts was essential for determining the structure . This approach could be applied to analyze the molecular structure of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine."

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which can be exploited to modify their structure and, consequently, their biological activity. The reactivity of the pyrazole ring allows for the introduction of different substituents, which can lead to the discovery of new compounds with potential therapeutic applications. For example, the condensation of different aldehydes with pyrazolone derivatives has been used to synthesize novel compounds with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are important for their practical application as therapeutic agents. These properties can be influenced by the substituents on the pyrazole ring. For instance, the thermal stability and phase transitions of a pyrazole derivative were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), and polymorphism screening was performed to determine the crystalline forms of the compound . Similar studies could be conducted to characterize the physical and chemical properties of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine."

Scientific Research Applications

Synthesis of New Azo Schiff Bases

Research by Özkınalı et al. (2018) involved synthesizing new pyrazole Schiff bases, including derivatives similar to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, for spectroscopic and theoretical investigations. These compounds were characterized using various spectroscopic techniques and theoretical calculations based on density functional theory (Özkınalı et al., 2018).

Microwave Irradiation in Synthesis

Han et al. (2009) described the successful synthesis of new heterocyclic compounds, including pyrazolo[3,4-b][1,6]naphthyridine derivatives, under microwave irradiation. This method highlights the synthetic versatility of compounds related to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, offering a short route and operational simplicity for small-scale fast synthesis (Han et al., 2009).

Antibacterial Candidate Development

Yang et al. (2014) developed a route for the large-scale preparation of a novel oxazolidinone antibacterial candidate, involving a compound structurally similar to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. This showcases the potential of such compounds in the development of new antibacterial agents (Yang et al., 2014).

Regioselective Synthesis for High-Fluorescence Intensity Compounds

Szlachcic et al. (2017) focused on the regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, indicating the use of similar compounds in creating high-fluorescence intensity compounds for potential application in organic light-emitting diodes (Szlachcic et al., 2017).

Synthesis of Fluorocontaining Derivatives for Pyrazolo[3,4-d]pyrimidines

Eleev et al. (2015) synthesized fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, indicating the utility of compounds like 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in the creation of novel pyrazolo[3,4-d]pyrimidine structures (Eleev et al., 2015).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. Unfortunately, specific safety and hazard information for “1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” is not readily available in the literature.


Future Directions

The future directions for research on “1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications3.


Please note that the information provided is based on the available literature and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORLBQHCNWXONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427098
Record name 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

CAS RN

895929-68-7
Record name 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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